molecular formula C15H27NO B3461518 N-cycloheptyl-2-cyclohexylacetamide

N-cycloheptyl-2-cyclohexylacetamide

Cat. No.: B3461518
M. Wt: 237.38 g/mol
InChI Key: HVOOCVWPISEJFY-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-cyclohexylacetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the acetamide nitrogen and a cyclohexyl moiety at the α-carbon position. Synthetically, such compounds are typically prepared via coupling reactions involving activated carboxylates and amines, as demonstrated in analogous systems .

Properties

IUPAC Name

N-cycloheptyl-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c17-15(12-13-8-4-3-5-9-13)16-14-10-6-1-2-7-11-14/h13-14H,1-12H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOCVWPISEJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reaction of Cycloheptylamine with Cyclohexylacetyl Chloride:

      Reaction Conditions: This method involves the reaction of cycloheptylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

      Industrial Production Methods: In an industrial setting, this reaction can be scaled up by using larger quantities of reactants and solvents, and by employing continuous flow reactors to enhance efficiency and yield.

  • Amidation of Cycloheptylamine with Cyclohexylacetic Acid:

      Reaction Conditions: This method involves the direct amidation of cycloheptylamine with cyclohexylacetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

      Industrial Production Methods: For industrial production, this method can be optimized by using automated synthesis equipment and by recycling solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Common Reagents and Conditions: N-cycloheptyl-2-cyclohexylacetamide can undergo oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

      Major Products: The oxidation of this compound typically results in the formation of corresponding carboxylic acids or ketones, depending on the specific reaction conditions.

  • Reduction:

      Common Reagents and Conditions: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran.

      Major Products: The reduction of this compound typically yields the corresponding amine or alcohol derivatives.

  • Substitution:

      Common Reagents and Conditions: Substitution reactions can be performed using nucleophiles such as alkoxides or amines in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      Major Products: These reactions typically result in the formation of substituted amides or esters, depending on the nature of the nucleophile used.

Scientific Research Applications

Chemistry:

  • N-cycloheptyl-2-cyclohexylacetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology:

  • In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a model compound for investigating the binding affinities and specificities of various biomolecular targets.

Medicine:

  • This compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization studies.

Industry:

  • In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-cyclohexyl-2-hydroxyacetamide

  • Structure: Features a cyclohexyl group on the acetamide nitrogen and a hydroxyl group at the α-position (C8H15NO2) .
  • Key Differences : The hydroxyl group increases polarity compared to the cycloheptyl substituent in the target compound, likely enhancing aqueous solubility.
  • Properties : Molecular weight = 157.21 g/mol; SMILES: C1CCC(CC1)NC(=O)CO. Hydrogen bonding via the hydroxyl group may influence crystallization, as seen in similar acetamides .
  • Applications : Hydroxyacetamides are often intermediates in drug synthesis due to their reactivity in esterification or oxidation reactions.

N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide

  • Structure: Contains a benzyl group and a cyclohexylamino moiety (C17H24N2O2; MW = 288.18 g/mol) .
  • The cyclohexylamino group adds a secondary amine, enabling additional hydrogen bonding.
  • Synthesis : Prepared via a multicomponent reaction involving formaldehyde, benzylamine, and cyclohexylisocyanide, yielding an 81% isolated yield .
  • Applications : Such derivatives are explored for biological activities, including enzyme inhibition.

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

  • Structure: Incorporates a dichlorophenoxy group at the α-position (C14H17Cl2NO2; MW = 314.20 g/mol) .
  • Crystallography : The cyclohexyl ring adopts a chair conformation, and molecules form N–H⋯O hydrogen-bonded chains, stabilizing the crystal lattice .

N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide

  • Structure: Combines a phenylmethyl-cyclohexyl group with a diethylamino substituent (C19H30N2O; MW = 302.46 g/mol) .
  • The bulky phenylmethyl group may sterically hinder interactions.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
N-cycloheptyl-2-cyclohexylacetamide Not reported Cycloheptyl, cyclohexyl Lipophilic; potential membrane activity
N-cyclohexyl-2-hydroxyacetamide C8H15NO2 157.21 Cyclohexyl, hydroxyl High polarity; hydrogen bonding
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide C17H24N2O2 288.18 Benzyl, cyclohexylamino Multicomponent synthesis; biological studies
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C14H17Cl2NO2 314.20 Dichlorophenoxy, cyclohexyl Crystalline stability; protein interaction studies
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide C19H30N2O 302.46 Phenylmethyl, diethylamino Enhanced solubility in acidic media

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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